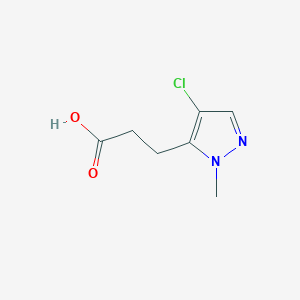
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid," is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a chloro substituent and a propanoic acid moiety in the compound suggests potential for bioactivity and reactivity in chemical synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods, including condensation and cyclization reactions. For instance, a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized by a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . Another example is the one-pot, four-component condensation described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, which showcases the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray crystallography, and its geometry and vibrational frequencies were analyzed using density functional theory (DFT) calculations . Similarly, the vibrational and structural properties of another derivative were investigated through experimental and theoretical analyses, including molecular docking studies .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions due to their reactive functional groups. The presence of a carboxylic acid group in the compound of interest suggests that it can engage in reactions typical of carboxylic acids, such as esterification and amide formation. Additionally, the chloro substituent may be reactive towards nucleophilic substitution reactions. The molecular electrostatic potential studies indicate possible sites for electrophilic and nucleophilic attacks, which are crucial for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro and methyl groups can affect these properties. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds provide insights into their solid-state properties and potential intermolecular interactions . The HOMO-LUMO energy gap, as calculated by DFT, is an important parameter that can give an indication of the chemical stability and reactivity of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrazole derivatives serve as a fundamental scaffold for synthesizing a wide range of heterocyclic compounds due to their unique chemical reactivity. For example, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives have been highlighted for their applications in generating heterocycles like pyrazolo-imidazoles, thiazoles, and spiropyrans, showcasing the versatility of pyrazole compounds in creating diverse molecular structures with potential for further chemical and pharmacological investigations (Gomaa & Ali, 2020).
Biological and Pharmacological Effects
The pharmacological review of Chlorogenic Acid, a phenolic compound, illustrates the broad spectrum of biological activities associated with pyrazole derivatives, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties suggest that specific pyrazole compounds might play crucial roles in treating metabolic and neurological disorders (Naveed et al., 2018). Similarly, the diverse biological activities of pyrazoline derivatives, including their potential as anticancer agents, highlight the significant interest in pyrazole-based compounds for developing new therapeutic agents (Ray et al., 2022).
Environmental Applications
The treatment of pesticide industry wastewater showcases the relevance of compounds like 2,4-D (a chlorophenoxyacetic acid derivative, similar in function to pyrazole derivatives), emphasizing the importance of chemical research in environmental protection and the development of sustainable waste treatment technologies (Goodwin et al., 2018).
Safety and Hazards
When handling “3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid”, it’s important to wear protective gloves and eyewear. Avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
Mécanisme D'action
Mode of Action
It is known that pyrazole derivatives have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse pharmacological effects . The downstream effects of these interactions need to be studied further.
Result of Action
Pyrazole derivatives are known to have a broad range of biological and pharmacological activities . The specific effects of this compound need to be studied further.
Propriétés
IUPAC Name |
3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-6(2-3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNILXQNUSZZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)
![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)
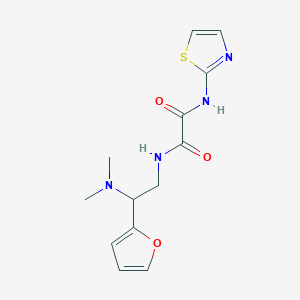
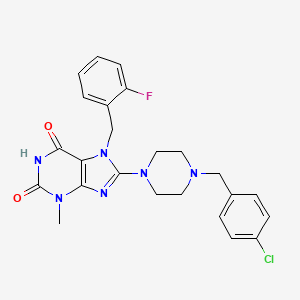
![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
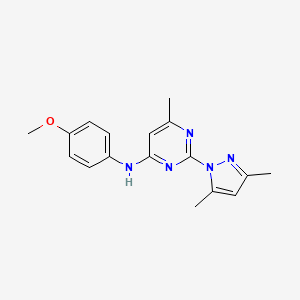
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)
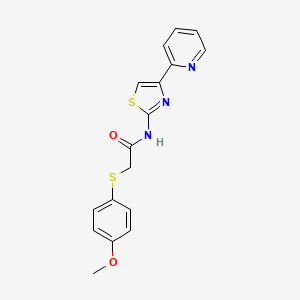
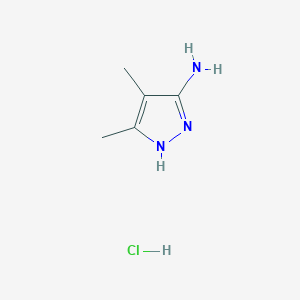
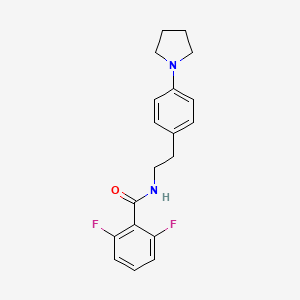
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)